molecular formula C19H20N2O4 B3170765 benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate CAS No. 946384-17-4

benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate

Cat. No.: B3170765
CAS No.: 946384-17-4
M. Wt: 340.4 g/mol
InChI Key: WWUOWUBLSLSSJG-UHFFFAOYSA-N
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Description

Benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a benzodioxole moiety and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-(2H-1,3-benzodioxol-5-yl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in cells. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with the function of proteins involved in cell division, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

benzyl 3-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-19(23-12-14-4-2-1-3-5-14)21-9-8-20-16(11-21)15-6-7-17-18(10-15)25-13-24-17/h1-7,10,16,20H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUOWUBLSLSSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C2=CC3=C(C=C2)OCO3)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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